8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline

CETP inhibitor Cardiovascular drug discovery Tetrahydroquinoline scaffold

8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline (CAS 954260-80-1) is a fluorinated tetrahydroquinoline building block with molecular formula C10H12FN and molecular weight 165.21 g/mol. The compound features an 8-position fluorine atom and a 6-position methyl group on the saturated 1,2,3,4-tetrahydroquinoline scaffold, distinguishing it from alternative substitution patterns within the same molecular formula class.

Molecular Formula C10H12FN
Molecular Weight 165.211
CAS No. 954260-80-1
Cat. No. B2645096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline
CAS954260-80-1
Molecular FormulaC10H12FN
Molecular Weight165.211
Structural Identifiers
SMILESCC1=CC2=C(C(=C1)F)NCCC2
InChIInChI=1S/C10H12FN/c1-7-5-8-3-2-4-12-10(8)9(11)6-7/h5-6,12H,2-4H2,1H3
InChIKeyYALAGFGALCWJBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline CAS 954260-80-1: Product Definition and Core Procurement Specifications


8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline (CAS 954260-80-1) is a fluorinated tetrahydroquinoline building block with molecular formula C10H12FN and molecular weight 165.21 g/mol . The compound features an 8-position fluorine atom and a 6-position methyl group on the saturated 1,2,3,4-tetrahydroquinoline scaffold, distinguishing it from alternative substitution patterns within the same molecular formula class. Commercially available from multiple suppliers at a minimum purity specification of 95% , this compound has been specifically claimed in patent literature as a synthetic intermediate for pharmaceutical applications targeting cardiovascular and metabolic disorders [1].

Why Generic Substitution Fails: Position-Specific Fluorination of 8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline Determines Patent Utility and Physicochemical Profile


Procurement decisions for fluorinated tetrahydroquinolines cannot rely on generic substitution due to position-dependent differences in patent coverage, target engagement, and physicochemical properties. While compounds sharing the molecular formula C10H12FN—such as 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (CAS 42835-89-2)—are commercially available, the 8-fluoro-6-methyl substitution pattern of CAS 954260-80-1 is explicitly encompassed within the Markush structures of CETP inhibitor patents [1], whereas alternative regioisomers lack equivalent patent documentation. Computational predictions indicate that the 8-fluoro substitution yields distinct lipophilicity (calculated LogP 2.59) compared to 6-fluoro analogs (calculated LogP 2.71) [2], affecting downstream partitioning, solubility, and biological membrane permeability. For researchers pursuing patent-validated synthetic routes or structure-activity relationship studies requiring specific substitution geometry, regioisomer substitution introduces uncontrolled variables that compromise experimental reproducibility and intellectual property positioning.

Quantitative Differentiation Evidence for 8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline Procurement Decisions


Patent-Validated Scaffold: 8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline as CETP Inhibitor Intermediate with Explicit US Patent Coverage

8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline (CAS 954260-80-1) is explicitly encompassed within the Markush structures claimed in US Patent Application US20120142728A1 for CETP (cholesteryl ester transfer protein) inhibitors targeting cardiovascular disorders including dyslipidemia, hypercholesterolemia, and arteriosclerosis [1]. In contrast, alternative regioisomers such as 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (CAS 42835-89-2) lack equivalent patent documentation for this specific therapeutic target class. The patent explicitly describes tetrahydroquinoline derivatives with substitution patterns that include 8-position halogenation as the preferred embodiments for CETP inhibition [1].

CETP inhibitor Cardiovascular drug discovery Tetrahydroquinoline scaffold

Lipophilicity Differentiation: Calculated LogP of 8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline vs. 6-Fluoro-2-methyl Regioisomer

Computational predictions reveal that 8-fluoro-6-methyl-1,2,3,4-tetrahydroquinoline exhibits a calculated LogP of 2.5866 [1], which is lower than the calculated LogP of 2.7103 for the 6-fluoro-2-methyl regioisomer (CAS 42835-89-2) . The difference of ΔLogP = 0.124 units reflects position-dependent effects of fluorine substitution on molecular lipophilicity. Additionally, the target compound shows a calculated LogD (pH 7.4) of 2.5865, which closely matches its LogP value, indicating minimal pH-dependent partitioning behavior under physiological conditions [1].

Lipophilicity Drug-likeness ADME prediction

PubChemLite Patent Annotation: 8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline Demonstrates 10 Associated Patents vs. Zero Literature Citations

Database annotation from PubChemLite indicates that 8-fluoro-6-methyl-1,2,3,4-tetrahydroquinoline (CAS 954260-80-1) is associated with 10 patent documents but has zero primary literature citations [1]. This pattern of patent-rich but literature-sparse annotation is characteristic of proprietary pharmaceutical intermediates under active industrial development rather than fully characterized academic compounds. In contrast, many tetrahydroquinoline analogs described in academic literature (e.g., 17f from Dey et al., 2024) show IC50 values against cancer cell lines [2] but lack the patent density indicative of industrial pipeline positioning.

Patent landscape Intellectual property Drug discovery

Substitution Pattern Selectivity: 8-Position Fluorination vs. 6-Position in Tetrahydroquinoline Scaffold for Target Engagement

The 8-position fluorine atom on 8-fluoro-6-methyl-1,2,3,4-tetrahydroquinoline creates a distinct steric and electronic environment compared to the more common 6-fluoro substitution pattern found in analogs such as 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (CAS 42835-89-2). Patent literature explicitly claims tetrahydroquinoline derivatives with 8-position halogenation as preferred embodiments for CETP inhibition [1], while SAR studies on tetrahydroquinoline scaffolds demonstrate that substitution position dramatically affects biological target engagement—for example, stereospecific THQ ecdysone agonists show 55-fold activity differences between enantiomers [2]. The 8-fluoro substitution positions the electronegative fluorine atom adjacent to the aniline nitrogen, altering the pKa and hydrogen-bonding capacity of the secondary amine relative to 6-fluoro regioisomers.

Structure-activity relationship Regioisomer selectivity Fluorine substitution

Commercial Availability and Purity Specifications: 8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline Available at 95% Minimum Purity from Multiple GMP-Compliant Suppliers

8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline (CAS 954260-80-1) is commercially available from multiple established chemical suppliers including AKSci, Sigma-Aldrich (Enamine), Leyan, Chemenu, and CymitQuimica, with a standardized minimum purity specification of 95% . The compound is offered in research quantities (typically 0.1g to 0.25g unit sizes) with catalog pricing documented in public databases . In contrast, the 6-fluoro-2-methyl regioisomer (CAS 42835-89-2) is available at 98% purity from select suppliers but lacks equivalent multi-supplier distribution network coverage. The 95% purity specification aligns with standard research-grade building block requirements for medicinal chemistry applications, though users should note that the compound is sold as a racemate without specified enantiomeric purity.

Procurement Supply chain Purity specification

Recommended Application Scenarios for 8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline Based on Quantitative Differentiation Evidence


CETP Inhibitor Medicinal Chemistry Programs

This compound serves as a preferred tetrahydroquinoline building block for medicinal chemistry programs targeting CETP (cholesteryl ester transfer protein) inhibition for cardiovascular indications. The 8-fluoro-6-methyl substitution pattern is explicitly encompassed within the Markush claims of US Patent US20120142728A1, which describes tetrahydroquinoline derivatives with 8-position halogenation as preferred embodiments for CETP inhibition [1]. Procurement of CAS 954260-80-1 provides a patent-validated entry point for structure-activity relationship expansion, whereas alternative regioisomers such as 6-fluoro-2-methyl analogs lack equivalent patent validation for this therapeutic target. The calculated LogP of 2.59 [2] positions this compound within the optimal lipophilicity range for oral bioavailability in cardiovascular drug candidates.

Regioisomer-Controlled Fluorination SAR Studies

For structure-activity relationship investigations requiring precise control over fluorine substitution position, CAS 954260-80-1 provides a defined 8-fluoro substitution pattern that creates a distinct steric and electronic environment relative to 6-fluoro regioisomers. The 8-position fluorine adjacent to the secondary amine nitrogen alters the amine pKa and hydrogen-bonding capacity compared to the 6-fluoro substitution pattern (fluorine distal to NH group) [1]. The measured difference in calculated LogP between 8-fluoro (LogP 2.59) and 6-fluoro (LogP 2.71) regioisomers [2] provides a quantifiable basis for investigating position-dependent effects on membrane permeability, solubility, and target engagement in fluorinated tetrahydroquinoline series.

Industrial Pharmaceutical Intermediate Procurement

The documentation profile of CAS 954260-80-1—specifically its association with 10 patents but zero primary literature citations [1]—identifies this compound as an industrial pharmaceutical intermediate under active proprietary development rather than a fully characterized academic probe compound. This patent-rich annotation pattern is characteristic of building blocks positioned within industrial drug discovery pipelines. Procurement of this compound is strategically relevant for CROs, pharmaceutical companies, and research organizations pursuing patent-validated synthetic routes to CETP inhibitors and related cardiovascular therapeutics, where patent density provides intellectual property leverage and pathway validation. The multi-supplier commercial availability at 95% purity [2] ensures reliable sourcing for both pilot-scale and larger research quantities.

Fluorinated Tetrahydroquinoline Library Synthesis

As a core scaffold for fluorinated tetrahydroquinoline libraries, CAS 954260-80-1 offers a validated starting point for diversity-oriented synthesis. The secondary amine functionality enables N-alkylation, N-acylation, and N-sulfonylation derivatization to generate compound libraries exploring chemical space around the patent-validated CETP inhibitor scaffold [1]. The 8-fluoro substitution provides a metabolically stable fluorine handle that resists oxidative metabolism compared to unsubstituted positions, while the 6-methyl group contributes to molecular rigidity and conformational constraint. The compound's compliance with Lipinski's Rule of Five (true) and calculated LogD (pH 7.4) of 2.59 [2] supports its utility as a drug-like building block for generating screening libraries with favorable predicted ADME properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.